3-Methyl-naphthalene-1-carboxylic acid ethyl ester

Catalog No.
S6584130
CAS No.
92495-90-4
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-naphthalene-1-carboxylic acid ethyl ester

CAS Number

92495-90-4

Product Name

3-Methyl-naphthalene-1-carboxylic acid ethyl ester

IUPAC Name

ethyl 3-methylnaphthalene-1-carboxylate

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3

InChI Key

HEXFPIFGAJCLON-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)C

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)C

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H14O2C_{14}H_{14}O_{2} and a molecular weight of approximately 214.26 g/mol. It is an ester derived from 3-methyl-naphthalene-1-carboxylic acid and ethanol. This compound features a naphthalene ring structure, which contributes to its unique properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Following proper disposal procedures.
  • Potential applications based on structure: Due to the presence of a naphthalene group, the compound could be of interest in research related to polycyclic aromatic hydrocarbons (PAHs) . PAHs are a class of organic compounds found in fossil fuels and some combustion processes, and research is ongoing to understand their potential role in various biological processes.
  • Limited commercial availability: The scarcity of information on specific research applications might be related to the limited commercial availability of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester. Some suppliers offer the compound, but generally without detailed descriptions of its use [1, 2, 3].

The reactivity of 3-methyl-naphthalene-1-carboxylic acid ethyl ester can be attributed to its functional groups. Key reactions include:

  • Ester Hydrolysis: In the presence of an acid or base, this compound can undergo hydrolysis to yield 3-methyl-naphthalene-1-carboxylic acid and ethanol.
  • Friedel-Crafts Acylation: The naphthalene moiety can participate in Friedel-Crafts reactions, allowing for further functionalization.
  • Oxidation: The alkyl groups on the naphthalene ring can be oxidized to form ketones or carboxylic acids under specific conditions.

These reactions highlight the compound's versatility in organic synthesis .

Synthesis of 3-methyl-naphthalene-1-carboxylic acid ethyl ester typically involves the following methods:

  • Esterification Reaction: The most common method involves reacting 3-methyl-naphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote ester formation.
  • Transesterification: This method can also be applied, where an existing ester is reacted with ethanol to form 3-methyl-naphthalene-1-carboxylic acid ethyl ester.

These methods provide efficient pathways for synthesizing the compound in laboratory settings .

3-Methyl-naphthalene-1-carboxylic acid ethyl ester has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new therapeutic agents.
  • Dyes and Pigments: The naphthalene structure allows for possible use in dye formulations due to its color properties.

These applications emphasize the compound's significance in both industrial and research contexts .

  • Protein Binding: Investigating how this compound binds to proteins could provide insights into its pharmacokinetics.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems will help predict its behavior and effects.

Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 3-methyl-naphthalene-1-carboxylic acid ethyl ester. Below are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-naphthalene-1-carboxylic acid ethyl esterC14H14O2Different position of methyl group on naphthalene
4-Methyl-naphthalene-1-carboxylic acid ethyl esterC14H14O2Alternative methyl positioning affects reactivity
Naphthalene-1-carboxylic acid ethyl esterC13H12O2Lacks additional methyl group, altering properties

The uniqueness of 3-methyl-naphthalene-1-carboxylic acid ethyl ester lies in its specific methyl group positioning on the naphthalene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

214.099379685 g/mol

Monoisotopic Mass

214.099379685 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types